3-(2-Furyl)acrylic acid, also referred to as furan-2-acrylic acid or furfurylideneacetic acid, is an organic compound with the molecular formula C₇H₆O₃. It features a furan ring linked to an acrylic acid moiety, which imparts unique chemical properties. This compound is characterized by its planar structure, except for the carboxylic acid group, which can rotate freely. The presence of a conjugated double bond system enhances its reactivity, making it a valuable intermediate in organic synthesis and material science applications .
| Reaction Type | Reagents |
|---|---|
| Oxidation | Potassium permanganate, chromium trioxide |
| Reduction | Palladium on carbon (5% Pd/C), hydrogen gas |
| Substitution | Halogens, nitro groups |
3-(2-Furyl)acrylic acid exhibits notable biological activity, particularly as an inhibitor of malonyl-CoA decarboxylase (MCD). By inhibiting MCD, this compound can alter fatty acid metabolism pathways, affecting the decarboxylation of malonyl-CoA to acetyl-CoA. This inhibition may lead to significant changes in lipid metabolism and has potential implications in metabolic disorders .
Several synthesis methods for 3-(2-Furyl)acrylic acid have been documented:
3-(2-Furyl)acrylic acid is utilized in various applications:
Research has indicated that 3-(2-Furyl)acrylic acid can interact with various biological targets due to its structural features. Its inhibition of malonyl-CoA decarboxylase suggests potential therapeutic applications in managing metabolic diseases. Additionally, studies have explored its role as an inhibitor in radical polymerization processes, controlling polymerization rates and molecular weights .
Several compounds share structural similarities with 3-(2-Furyl)acrylic acid. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Furfural | Contains a furan ring but lacks the acrylic moiety | Primarily used as an intermediate in organic synthesis |
| Malonic Acid | Dicarboxylic acid structure | Used extensively in Knoevenagel condensation reactions |
| 5-Hydroxymethylfurfural | Furan derivative with hydroxymethyl group | Important in biofuel production |
| 2-Furoic Acid | Carboxylic acid derived from furan | Exhibits different reactivity due to carboxylic nature |
The uniqueness of 3-(2-Furyl)acrylic acid lies in its combination of both furan and acrylic functionalities, allowing it to participate effectively in both polymerization and organic synthesis reactions while exhibiting significant biological activity .
Irritant